3-oxo-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide
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Overview
Description
3-oxo-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide is a complex organic compound that belongs to the class of triazolopyridine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide typically involves multiple steps, including the formation of the triazolopyridine core and subsequent functionalization. One common approach involves the cyclization of appropriate precursors under controlled conditions .
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
3-oxo-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing biological activity
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups .
Scientific Research Applications
3-oxo-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-oxo-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one: Known for its biological activities and used in various research applications.
Triazolo[4,3-a]pyrazine Derivatives: Studied for their antibacterial and anticancer properties.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Recognized for its diverse pharmacological activities, including anticancer and antimicrobial effects.
Uniqueness
3-oxo-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide stands out due to its unique structure, which combines the triazolopyridine core with a benzoxazine moiety. This combination enhances its potential biological activities and makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C18H17N5O3 |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
3-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-4H-1,4-benzoxazine-6-carboxamide |
InChI |
InChI=1S/C18H17N5O3/c24-17-11-26-14-7-6-12(10-13(14)20-17)18(25)19-8-3-5-16-22-21-15-4-1-2-9-23(15)16/h1-2,4,6-7,9-10H,3,5,8,11H2,(H,19,25)(H,20,24) |
InChI Key |
KTLLNDQINRRHKI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)NCCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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